4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol

β2-adrenergic receptor cAMP accumulation H292 cells

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol (CAS 870076-73-6), systematically listed as Salbutamol Sulfate Impurity A [EP IMPURITY] and commonly referred to as Salbutamol Dimethyl Ether or Albuterol Dimethyl Ether , is a process-related impurity of the short-acting beta2-adrenergic receptor agonist salbutamol (albuterol). This compound belongs to the phenethylamine class of beta2-agonists and is characterized by a molecular formula of C15H25NO3 and molecular weight of 267.36.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 870076-73-6
Cat. No. B1589455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol
CAS870076-73-6
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)OC
InChIInChI=1S/C15H25NO3/c1-15(2,3)16-9-14(19-5)11-6-7-13(17)12(8-11)10-18-4/h6-8,14,16-17H,9-10H2,1-5H3
InChIKeyXMWXFNFMIMFQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salbutamol Dimethyl Ether (CAS 870076-73-6): Pharmacopeial Impurity Reference Standard for Beta-2 Agonist Quality Control


4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol (CAS 870076-73-6), systematically listed as Salbutamol Sulfate Impurity A [EP IMPURITY] and commonly referred to as Salbutamol Dimethyl Ether or Albuterol Dimethyl Ether [1], is a process-related impurity of the short-acting beta2-adrenergic receptor agonist salbutamol (albuterol) . This compound belongs to the phenethylamine class of beta2-agonists and is characterized by a molecular formula of C15H25NO3 and molecular weight of 267.36 [1]. Unlike salbutamol, which exhibits potent beta2-agonist activity (EC50 ~3.47 nM), the dimethyl ether derivative demonstrates markedly reduced potency at the human beta2 adrenergic receptor (EC50 = 3.16 × 10³ nM) [2], establishing it as a critical reference material for impurity profiling rather than a therapeutic candidate.

Procurement Risk Assessment — Why Generic Salbutamol Impurity Standards Cannot Replace CAS 870076-73-6 for Trace Analysis


Generic substitution among salbutamol-related impurities is scientifically untenable due to three structural features that uniquely define CAS 870076-73-6: (1) dual methoxyetherification at both the benzylic alcohol and the phenolic hydroxymethyl positions, yielding a dimethyl ether scaffold that is chromatographically distinct from the mono-methylated EP Impurity A (CAS 870076-72-5) [1]; (2) a calculated XLogP of 1.5, conferring substantially greater lipophilicity than salbutamol (logP ~0.64) and monomethyl ether analogs (~2.35 for CAS 870076-72-5), which directly impacts reversed-phase HPLC retention time and extraction recovery from biological matrices ; and (3) approximately 910-fold weaker beta2-agonist activity (EC50 = 3,160 nM) compared to the parent drug salbutamol (EC50 ~3.47 nM), making this impurity functionally distinguishable in receptor-based assays [2][3]. These orthogonal differences mean that a procurement decision for any other salbutamol impurity reference standard will yield a different retention time, a different MS/MS transition, and a different biological activity profile—each sufficient to invalidate a regulatory submission.

Head-to-Head Quantitative Differentiation of CAS 870076-73-6 Versus Closest Comparators


Dimethyl Ether vs. Parent Salbutamol: 910-Fold Reduction in Human β2-AR Agonist Potency

When evaluated for agonist activity at the cloned human beta-2 adrenergic receptor (H292 cells, intracellular cAMP accumulation, 1-hour incubation), CAS 870076-73-6 exhibits an EC50 of 3.16 × 10³ nM (3.16 µM) [1]. By comparison, the parent drug salbutamol tested under comparable cAMP GloSensor™ conditions in HEK293G cells expressing endogenous β2ARs yielded a log EC50 of −8.46 ± 0.16, corresponding to an EC50 of approximately 3.47 nM [2]. This represents a ~910-fold reduction in potency conferred by the dual methoxyetherification at the benzylic alcohol and phenolic hydroxymethyl positions. Such a potency differential is not merely incremental — it reclassifies the compound from a therapeutically relevant partial agonist to a functionally weak ligand.

β2-adrenergic receptor cAMP accumulation H292 cells impurity profiling agonist potency

Pharmacopeial Identity: Salbutamol Sulfate Impurity A [EP] vs. Salbutamol EP Impurity A (CAS 870076-72-5) — Not Interchangeable

CAS 870076-73-6 is formally designated as SALBUTAMOL SULFATE IMPURITY A [EP IMPURITY] within the European Pharmacopoeia framework [1]. Critically, this compound is structurally and chromatographically distinct from Salbutamol EP Impurity A (CAS 870076-72-5), which is the mono-methyl ether (5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-benzenemethanol, C14H23NO3) bearing only a single methoxy substitution at the benzylic position and retaining a free hydroxymethyl group . The target compound contains two methoxy groups — one at the benzylic alcohol (—OCH₃) and one at the phenolic hydroxymethyl as a methoxymethyl ether (—CH₂OCH₃) — resulting in a molecular formula of C15H25NO3 (MW = 267.36) versus C14H23NO3 (MW = 253.34) for CAS 870076-72-5 [1]. Under EP-specified HPLC/UV conditions for chromatographic purity testing, these two impurities elute at different retention times, and substitution of one reference standard for the other leads to peak misidentification and invalidates the chromatographic purity test.

European Pharmacopoeia impurity designation reference standard chromatographic purity HPLC/UV

Lipophilicity-Driven Chromatographic Differentiation: XLogP 1.5 vs. Salbutamol logP ~0.64

The calculated hydrophobicity parameter (XLogP) for CAS 870076-73-6 is 1.5 . This value is significantly higher than the experimentally observed logP of the parent drug salbutamol (reported as 0.64 [1] or approximately 1.14–1.4 depending on determination method ), and distinct from the intermediate mono-methyl ether impurity CAS 870076-72-5 (calculated logP = 2.35 [2]). The XLogP of 1.5 for the dimethyl ether derivative arises from the additional methoxymethyl ether group replacing the polar hydroxymethyl moiety present in salbutamol. In reversed-phase HPLC systems typically employed for pharmacopeial impurity testing (e.g., C18 columns with aqueous/organic mobile phases), this intermediate lipophilicity translates to a retention time that is longer than salbutamol but shorter than higher logP impurities such as the dimer ether (CAS 147663-30-7, estimated logP ~3.66 [3]), enabling robust chromatographic resolution from all other salbutamol-related substances when a properly characterized reference standard is employed.

logP XLogP reversed-phase HPLC chromatographic resolution physicochemical property

Synthesis and Purity Benchmark: Patent-Validated Preparation Achieving 99.4% Purity for Reference Standard Use

Chinese patent CN-116283619-A (Hebei Guangxiang Pharmaceutical Co. Ltd., 2023) describes the preparation of a salbutamol sulfate impurity reference standard that can achieve a purity of 99.4% with a yield of 58.3% [1]. The patent teaches a synthetic route starting from 3'-chloromethyl-4'-hydroxyacetophenone, proceeding through a series of reactions with specifically selected solvents and catalysts, to produce the impurity compound with high purity under mild and controllable reaction conditions [1]. This patent-validated preparative method ensures the availability of highly pure reference material of CAS 870076-73-6. In contrast, many commercial suppliers of salbutamol impurity reference standards provide purity levels of 95–98% (HPLC) , which may introduce uncertainty in quantitative impurity limit testing. For regulatory submissions where impurity identification and quantification thresholds are set at 0.1% or lower relative to the active pharmaceutical ingredient, the 1.4–4.4% impurity content within the reference standard itself becomes a significant source of measurement error.

impurity synthesis reference standard purity patent quality control

Impurity Occurrence Profile: Detected at 0.05–0.1% Level in Salbutamol Sulfate Drug Substance

A published study identifying and characterizing impurities in salbutamol sulfate drug substance reports the detection of three known and one unknown impurity at levels of 0.05–0.1% (w/w) relative to the active pharmaceutical ingredient [1]. This occurrence range places the impurity at or above the ICH Q3A identification threshold of 0.10% for a maximum daily dose of ≤2 g, and above the qualification threshold of 0.15%. As a process-related impurity formed during salbutamol synthesis — likely arising from methoxyetherification side reactions involving methanol under acidic or alkylating conditions — its presence in the final drug substance depends on the specific synthetic route, purification steps, and storage conditions employed by the manufacturer. Batch-to-batch variability in this impurity underscores the need for a well-characterized, high-purity reference standard for consistent analytical monitoring.

impurity profiling salbutamol sulfate process impurity quality control ICH guideline

Detectability in Biological Matrices: Process Impurity Detected in Urine Samples — Relevance to Doping Control and Clinical Toxicology

Albuterol methyl ether (the mono-methyl analog, CAS 870076-72-5) is a documented process impurity associated with salbutamol that may be detected in urine samples, making its detection and chemical analysis of interest in clinical and doping abuse settings [1]. The dimethyl ether derivative (CAS 870076-73-6) represents the fully methylated analog within this impurity series. In doping control contexts, the presence of these methylation products in urine samples can serve as markers distinguishing legitimate pharmaceutical salbutamol use from administration of illicitly synthesized material or as indicators of in-vitro derivatization artifacts during sample preparation. Their distinct MS/MS fragmentation patterns and chromatographic retention times, relative to salbutamol, enable forensic differentiation.

urine analysis doping control process impurity LC-MS/MS forensic toxicology

Procurement-Matched Application Scenarios for CAS 870076-73-6 — Where This Reference Standard Delivers Verifiable Value


Pharmacopeial Method Development and Validation for Salbutamol Sulfate API and Finished Dosage Forms

In pharmaceutical quality control laboratories developing or validating HPLC/UV methods for the determination of related substances in salbutamol sulfate drug substance and inhalation/injection products, CAS 870076-73-6 serves as the critical reference standard for the Salbutamol Sulfate Impurity A peak. Its pharmacopeial designation under the European Pharmacopoeia [1] mandates its use for system suitability, retention time marking, and quantitative limit testing. The compound's unique XLogP of 1.5 ensures chromatographic resolution from salbutamol (logP ~0.64) and from other EP-listed impurities (Impurity A mono-methyl ether, Impurity F dimer ether), making it an essential component of any EP-compliant impurity method. Laboratories substituting an alternative salbutamol-related compound for this peak will produce non-conformant chromatograms.

Reference Standard Procurement for ANDA/DMF Regulatory Submissions

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for salbutamol sulfate products, the procurement of a highly characterized batch of CAS 870076-73-6 as a reference standard is a prerequisite for demonstrating control of process-related impurities. The patent-validated synthesis achieving 99.4% purity [2] provides a benchmark for reference standard quality. The compound's documented occurrence at 0.05–0.1% in salbutamol sulfate drug substance [3] places it near the ICH Q3A identification threshold, meaning that regulatory reviewers will specifically scrutinize the impurity profiling data submitted for this compound. Use of an inadequately characterized or low-purity reference standard introduces a regulatory risk of a deficiency letter or a complete response letter.

Forensic Toxicology and Anti-Doping Urine Analysis

In World Anti-Doping Agency (WADA)-accredited laboratories and forensic toxicology units, the detection of process-related impurities in urine specimens can differentiate legitimate pharmaceutical use of salbutamol from administration of unregulated preparations or assist in identifying sample adulteration. The class of methyl ether impurities — including the mono-methyl ether (CAS 870076-72-5) documented as detectable in urine — provides forensic value when a comprehensive reference standard panel is available. CAS 870076-73-6, as the dimethyl ether variant, extends this panel to cover the complete methylation impurity profile. Procurement of this standard enables the development of LC-MS/MS methods with unique MRM transitions specific to the dimethyl ether scaffold, adding a confirmatory dimension to doping control analyses that cannot be replicated using only the mono-methyl ether reference standard.

Stability-Indicating Method Development — Forced Degradation Studies

During pharmaceutical stability studies of salbutamol sulfate products, forced degradation under acidic, oxidative, thermal, and photolytic conditions can generate a spectrum of related substances. The methoxymethyl ether functionality present in CAS 870076-73-6 represents a potential degradation pathway product when salbutamol is exposed to methanol-containing solutions under acidic conditions [4]. Inclusion of this reference standard in a stability-indicating method development program allows analytical scientists to confirm or exclude the formation of this specific impurity under ICH Q1A(R2) stress conditions, ensuring that the validated method is truly stability-indicating and capable of detecting all potential degradation products that may arise over the product shelf life.

Quote Request

Request a Quote for 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.